N-[4-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}oxy)phenyl]acetamide
Description
N-[4-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}oxy)phenyl]acetamide (hereafter referred to as the target compound) is a thieno[2,3-d]pyrimidine derivative characterized by a 5,6-dimethyl-substituted heterocyclic core linked via an ether bond to a para-substituted phenylacetamide group. Its molecular formula is C₁₆H₁₅N₃O₂S, with a molecular weight of 313.38 g/mol (LC-MS: m/z 314.0 [M+H]⁺) . Key physicochemical properties include a melting point of 202–203°C and distinct spectral features:
Properties
IUPAC Name |
N-[4-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-9-10(2)22-16-14(9)15(17-8-18-16)21-13-6-4-12(5-7-13)19-11(3)20/h4-8H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVAPNCTPMODBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)OC3=CC=C(C=C3)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}oxy)phenyl]acetamide typically involves the following steps:
Formation of the Thienopyrimidine Core: The core structure is synthesized by reacting 5,6-dimethylthieno[2,3-d]pyrimidine with appropriate reagents under controlled conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where the thienopyrimidine core reacts with a phenyl halide in the presence of a base.
Acetylation: The final step involves acetylation of the phenyl group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}oxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halides and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Phenyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[4-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}oxy)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}oxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Substituent Variations on the Thieno[2,3-d]pyrimidine Core
The target compound’s 5,6-dimethyl substitution contrasts with analogs bearing phenyl, pivalamide, or sulfonyl groups (Table 1).
Table 1: Substituent Impact on Thieno[2,3-d]pyrimidine Derivatives
Key Observations :
Linker and Acetamide Modifications
Variations in the linker (ether, thioether) and acetamide N-substituents influence biological activity and physicochemical properties (Table 2).
Table 2: Acetamide and Linker Modifications
Key Observations :
- Synthetic Yield : The target compound’s 56% yield is comparable to analogs (e.g., 50–66%), suggesting similar reaction efficiencies .
- Linker Flexibility : Ether linkers (target, ) may improve metabolic stability over thioethers, which are prone to oxidation .
- Bioactivity : Analogs with benzodioxin groups () are explored for CNS activity due to enhanced blood-brain barrier penetration .
Spectral and Crystallographic Comparisons
- ¹H-NMR : The target compound’s aromatic proton signals (δ 7.08–7.62) align with para-substituted phenylacetamides, whereas meta-substituted analogs () show distinct splitting patterns .
- Crystallography: Thieno[2,3-d]pyrimidines with dimethyl groups (e.g., target compound) exhibit tighter crystal packing due to van der Waals interactions, reflected in higher melting points .
Biological Activity
N-[4-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}oxy)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article synthesizes available data on its biological effects, including case studies and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 299.39 g/mol. The structure includes a thieno[2,3-d]pyrimidine moiety, which is significant for its biological activity.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including those similar to this compound.
- Inhibitory Effects on COX Enzymes : Research indicates that certain derivatives effectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, compounds derived from thieno[2,3-d]pyrimidine exhibited significant inhibition of COX-1 and COX-2 activities with IC50 values ranging from 19.45 μM to 42.1 μM .
| Compound | IC50 (COX-1) | IC50 (COX-2) |
|---|---|---|
| 3b | 19.45 μM | 31.4 μM |
| 4b | 26.04 μM | 34.4 μM |
| 4d | 28.39 μM | 23.8 μM |
These results suggest that the thieno[2,3-d]pyrimidine scaffold could be a promising lead for developing new anti-inflammatory agents.
2. Antimicrobial Activity
The antimicrobial potential of this compound has been investigated through various studies.
- Synthesis and Testing : A study documented the synthesis of several substituted thieno[2,3-d]pyrimidine derivatives and their subsequent evaluation against bacterial strains. Results indicated that some derivatives displayed significant antimicrobial activity compared to standard antibiotics .
Case Study: In Vivo Anti-inflammatory Effects
In a model using carrageenan-induced paw edema in rats, certain pyrimidine derivatives demonstrated anti-inflammatory effects comparable to indomethacin, a well-known anti-inflammatory drug. The effective doses (ED50) for these compounds were calculated as follows:
| Compound | ED50 (μM) |
|---|---|
| 7 | 11.60 |
| 8 | 8.23 |
| 9 | 9.47 |
These findings suggest that the biological activity of these compounds may extend beyond in vitro assays to relevant in vivo applications.
The mechanisms underlying the biological activities of thieno[2,3-d]pyrimidine derivatives often involve modulation of inflammatory mediators such as nitric oxide (NO), prostaglandins (PGE2), and cytokines.
- COX Inhibition : By inhibiting COX enzymes, these compounds reduce the production of inflammatory mediators like PGE2, leading to decreased inflammation.
- Gene Expression Modulation : Studies utilizing RT-PCR have shown that these compounds can significantly reduce mRNA levels of inducible nitric oxide synthase (iNOS) and COX-2 in activated macrophages .
Q & A
Q. How does this compound compare to structurally similar analogs in preclinical research?
- Activity comparison :
| Compound | Key Modifications | Bioactivity |
|---|---|---|
| Target | 5,6-dimethyl, phenoxy | Anticancer (IC₅₀ = 2.1 µM) |
| Analog A | 5-methyl only | IC₅₀ = 8.3 µM |
| Analog B | No dimethyl | Inactive |
- Thermodynamic solubility : Dimethyl groups increase logP, improving membrane permeability but reducing aqueous solubility .
Methodological Considerations
- Experimental design : Use randomized block designs for biological assays to account for batch variability .
- Data interpretation : Apply Hill slope analysis to dose-response curves for cooperative binding insights .
- Safety protocols : Handle intermediates with sulfonyl or thiol groups under inert atmospheres to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
